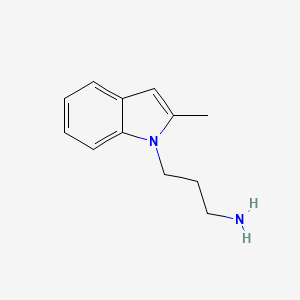![molecular formula C6H5N3 B1353259 5H-Pyrrolo[2,3-b]pyrazine CAS No. 4745-93-1](/img/structure/B1353259.png)
5H-Pyrrolo[2,3-b]pyrazine
Descripción general
Descripción
5H-Pyrrolo[2,3-b]pyrazine is an organic compound that belongs to the class of phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring .
Synthesis Analysis
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine involves thermal (non-catalytic) cyclisation of the pyrazinylhydrazones . Another method involves the use of a weak-active compound identified from an internal hepatocyte growth factor receptor (also called c-Met) inhibitor project, which was optimized with the guidance of a co-crystal structure .Molecular Structure Analysis
The molecular structure of 5H-Pyrrolo[2,3-b]pyrazine includes a pyrrole and a pyrazine ring . The compound has been used in the development of FGFR kinase inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5H-Pyrrolo[2,3-b]pyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
5H-Pyrrolo[2,3-b]pyrazine has a molecular weight of 119.13 . It is a solid at room temperature and should be stored in a dry place .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry
- Summary of the application : 5H-Pyrrolo[2,3-b]pyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of application : The synthetic routes for 5H-Pyrrolo[2,3-b]pyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
2. FGFR Kinase Inhibition
- Summary of the application : 5H-Pyrrolo[2,3-b]pyrazine derivatives have been used as FGFR kinase inhibitors .
- Methods of application : The development of these inhibitors started from a weakly active compound identified from an internal hepatocyte growth factor receptor (also known as c-Met) inhibitor project . The compound was optimized under the guidance of its co-crystal structure with FGFR1 .
- Results or outcomes : Several effective FGFR kinase inhibitors were discovered through the rational design, synthesis, and biological evaluation of a series of 5H-Pyrrolo[2,3-b]pyrazine derivatives . Among them, one compound showed high selectivity and good metabolic characteristics, providing a promising lead for further development .
3. Antimicrobial Activity
- Summary of the application : Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine, have shown antimicrobial activity .
- Methods of application : The antimicrobial activity is usually tested using standard disc diffusion methods against various bacterial and fungal strains .
- Results or outcomes : According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
4. Antiviral Activity
- Summary of the application : Some 5H-Pyrrolo[2,3-b]pyrazine derivatives have shown antiviral activity .
- Methods of application : The antiviral activity is usually evaluated using cell-based assays against various viral strains .
- Results or outcomes : As per the studies, some 5H-Pyrrolo[2,3-b]pyrazine derivatives showed promising antiviral activities .
5. Anti-Inflammatory Activity
- Summary of the application : Some 5H-Pyrrolo[2,3-b]pyrazine derivatives have shown anti-inflammatory activity .
- Methods of application : The anti-inflammatory activity is usually evaluated using cell-based assays against various inflammatory markers .
- Results or outcomes : As per the studies, some 5H-Pyrrolo[2,3-b]pyrazine derivatives showed promising anti-inflammatory activities .
6. Antioxidant Activity
- Summary of the application : Some 5H-Pyrrolo[2,3-b]pyrazine derivatives have shown antioxidant activity .
- Methods of application : The antioxidant activity is usually evaluated using cell-based assays against various oxidative stress markers .
- Results or outcomes : As per the studies, some 5H-Pyrrolo[2,3-b]pyrazine derivatives showed promising antioxidant activities .
Propiedades
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVJMFWJUFBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963845 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[2,3-b]pyrazine | |
CAS RN |
4745-93-1 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
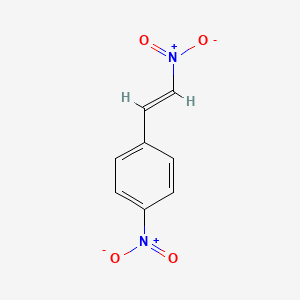
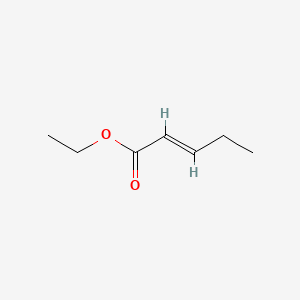
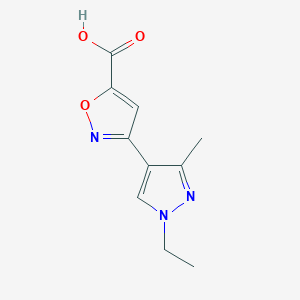
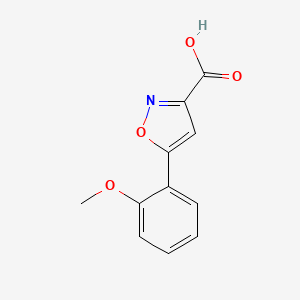
![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)
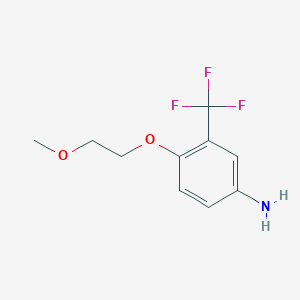
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
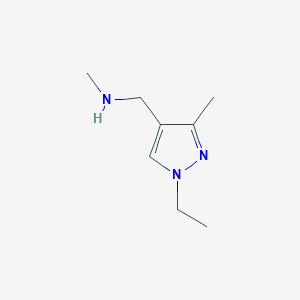
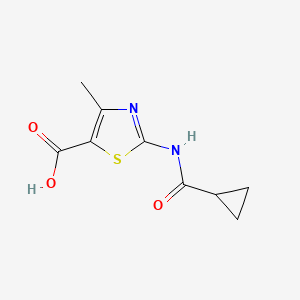
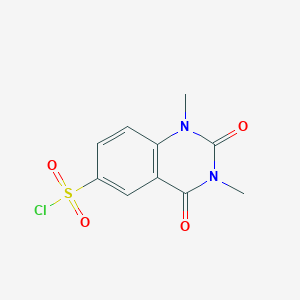
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)
